2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

Catalog No.
S1783069
CAS No.
1173019-24-3
M.F
C16H14OS
M. Wt
261.39
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

CAS Number

1173019-24-3

Product Name

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

IUPAC Name

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one

Molecular Formula

C16H14OS

Molecular Weight

261.39

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D

InChI Key

KTALPKYXQZGAEG-SVMCCORHSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Synonyms

2-(1-Methylethyl-d7)-9H-thioxanthen-9-one; 2-(Isopropyl-d7)-9H-thioxanthen-2-one; 2-(Isopropyl-d7)thioxanthen-9-one; ITX-d7; Photocure ITX-P-d7; Quantacure 597-d7; Quantacure 659-d7; Quantacure ITX-d7; Speedcure ITX-d7;

2-P2T is a synthetic organic compound belonging to the class of thioxanthenones. Thioxanthenones are derivatives of thioxanthene, a heterocyclic aromatic molecule containing a fused benzene ring with a central six-membered ring incorporating one sulfur atom and one oxygen atom []. 2-P2T has potential applications in scientific research, particularly due to the presence of the isopropyl group ((~2~H_7_)Propan-2-yl) at the second position and the thioxanthene core structure [].


Molecular Structure Analysis

The key feature of 2-P2T's structure is the thioxanthene core, consisting of three fused six-membered rings. One ring contains a sulfur atom and an oxygen atom in a 1,4-configuration. The isopropyl group is attached to the second carbon atom of the thioxanthene core. This structure suggests potential for aromatic character and electron delocalization due to the presence of multiple rings and the oxygen atom. However, the specific effects of the isopropyl group on the overall electronic properties require further investigation [].


Chemical Reactions Analysis

  • Oxidation: Thioxanthenones can be oxidized to the corresponding sulfoxides and sulfones. The specific conditions and reagents required for this reaction with 2-P2T would need to be determined experimentally.
  • Substitution Reactions: The aromatic rings in the thioxanthene core might undergo electrophilic aromatic substitution reactions, but the presence of the electron-donating isopropyl group may affect the reactivity and regioselectivity of these reactions.

Potential in Photodynamic Therapy

Isopropyl-9H-thioxanthen-9-one has been investigated for its potential application in photodynamic therapy (PDT) due to its photosensitizing properties. In PDT, a photosensitizer molecule is introduced into target cells or tissues. When exposed to specific light irradiation, the photosensitizer generates reactive oxygen species (ROS) that can damage nearby cells, potentially leading to the destruction of tumors or other diseased tissues. [] Studies suggest that isopropyl-9H-thioxanthen-9-one exhibits good photosensitizing activity and may be a promising candidate for further development in PDT.

Exploration in Organic Light-Emitting Diodes (OLEDs)

Research has explored the use of isopropyl-9H-thioxanthen-9-one as a host material in organic light-emitting diodes (OLEDs). OLEDs are thin-film devices that emit light when an electric current is passed through them. Host materials play a crucial role in transporting charges and facilitating exciton (bound electron-hole pair) formation within the device. [] Studies have shown that isopropyl-9H-thioxanthen-9-one possesses good thermal stability and efficient charge transport properties, making it a potential candidate for OLED applications.

XLogP3

5.1

Wikipedia

2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one

Dates

Modify: 2023-08-15

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